![molecular formula C20H27N3O B5399406 [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B5399406.png)
[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a phenylethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Phenylethyl Group: This can be achieved via alkylation reactions using phenylethyl halides.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: Finally, the different moieties are coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Substitution reactions might occur at various positions on the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic substitution reactions might use reagents like alkyl halides or sulfonates.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as central nervous system agents or anti-inflammatory drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating conditions like pain, anxiety, or neurodegenerative diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone would depend on its specific biological activity. Generally, such compounds might interact with receptors or enzymes in the body, modulating their activity. For example, they could act as agonists or antagonists at neurotransmitter receptors, or inhibit specific enzymes involved in inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(2-phenylethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
- [3-(2-phenylethyl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone
Uniqueness
The uniqueness of [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group on the pyrazole ring, for example, might confer different steric and electronic properties compared to similar compounds.
Propriétés
IUPAC Name |
[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-15(2)18-13-19(22-21-18)20(24)23-12-6-9-17(14-23)11-10-16-7-4-3-5-8-16/h3-5,7-8,13,15,17H,6,9-12,14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFMVSDIUZNJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
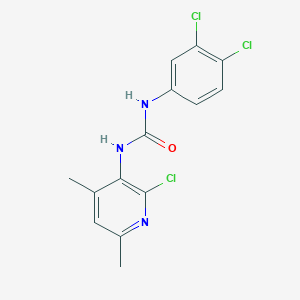
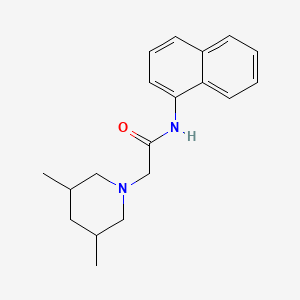
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B5399332.png)
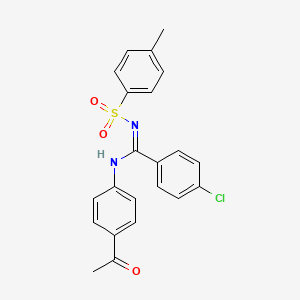
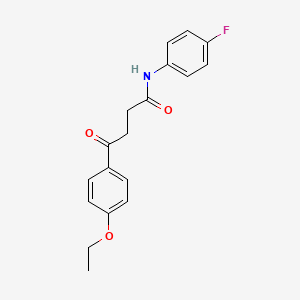
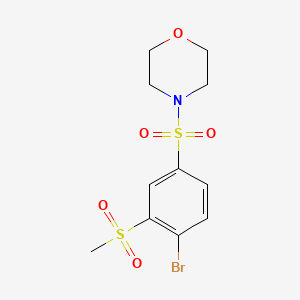
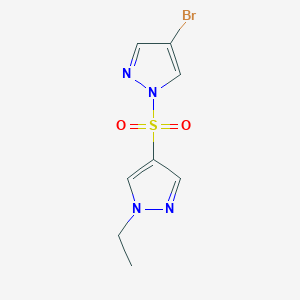
![N-methyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5399398.png)
![N-[2-[1-cyano-2-(5-methyl-2-furyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5399414.png)
![N-ethyl-5-[(3-fluorophenoxy)methyl]-N-[(1R*,2R*)-2-hydroxycyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B5399419.png)
![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5399426.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5399438.png)
![2-({2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5399443.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5399450.png)
